ベノリレート

概要

説明

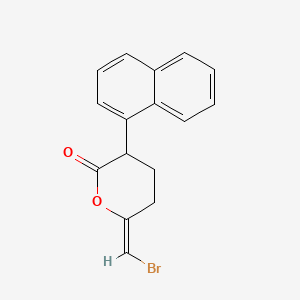

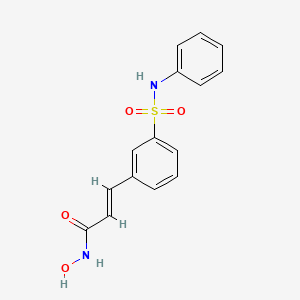

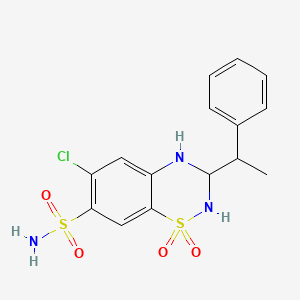

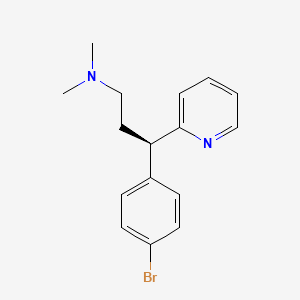

ベノリル酸は、4-アセトアミドフェニル 2-(アセチルオキシ)ベンゾエートとしても知られており、アセチルサリチル酸(アスピリン)とパラセタモール(アセトアミノフェン)のエステル結合コドラッグです。主に抗炎症薬および解熱薬として使用されます。 ベノリル酸は、発熱の抑制と痛みの軽減に効果があることが知られていますが、アセチルサリチル酸とパラセタモールを別々に服用するよりも効果が低いことが示されています .

2. 製法

合成ルートと反応条件: ベノリル酸の合成には、アセチルサリチル酸クロリドとパラセタモールとの反応が含まれます。このプロセスには通常、次の手順が含まれます。

アセチルサリチル酸クロリドの生成: アセチルサリチル酸は、N,N-ジメチルホルムアミドなどの触媒の存在下で、ジクロロメチル(トリクロロメチル)炭酸エステルと反応して、アセチルサリチル酸クロリドを生成します。

ベノリル酸の生成: アセチルサリチル酸クロリドは、次にポリオキシエチレン グリコール-6000などの相間移動触媒の作用下で、室温でパラアセトアミノフェノールのナトリウム塩と反応して、ベノリル酸を生成します.

工業生産方法: ベノリル酸の工業生産は、同様の合成ルートに従いますが、生産性の向上と環境負荷の低減のために最適化されています。 トルエンやテトラヒドロフランなどの溶媒と相間移動触媒を使用することにより、反応条件が穏やかで、生産コストが低く、汚染が最小限に抑えられたシンプルなプロセスが実現します .

科学的研究の応用

Benorylate has various applications in scientific research, including:

Chemistry: Used as a model compound to study ester-linked codrugs and their stability.

Biology: Investigated for its effects on cellular processes and potential cytotoxicity of its photoproducts.

Industry: Employed in the formulation of pharmaceutical products for pain and fever relief.

作用機序

ベノリル酸は、親化合物であるアセチルサリチル酸とパラセタモールが組み合わさって効果を発揮します。 その機序には、シクロオキシゲナーゼ酵素の阻害が含まれ、炎症と痛みの仲介物質であるプロスタグランジンの合成が減少します . 分子標的は、炎症経路において重要な役割を果たすシクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2酵素です .

類似化合物:

アセチルサリチル酸(アスピリン): 抗炎症薬および解熱薬です。

パラセタモール(アセトアミノフェン): 広く使用されている鎮痛薬および解熱薬です。

比較:

有効性: ベノリル酸は、発熱と痛みの軽減において、アセチルサリチル酸とパラセタモールを別々に服用するよりも効果が低いことが示されています.

安全性: アセチルサリチル酸に変換されるため、ベノリル酸は、レye症候群のリスクが懸念されるため、小児には使用できません.

治療的使用: アセチルサリチル酸とパラセタモールは、それぞれ独自の治療効果のために個別に使用されますが、ベノリル酸はこれらの効果を1つの化合物に組み合わせています.

ベノリル酸は、アセチルサリチル酸とパラセタモールを独自に組み合わせることで、痛みと発熱の管理に対する独特のアプローチを提供しますが、個々の成分を別々に使用した方が、より効果的な緩和が得られる場合があります。

生化学分析

Biochemical Properties

Benorilate integrates therapeutic benefits akin to aspirin while boasting superior gastric tolerance . The presence of an acetoxybenzoyl group attached to the anthranilic acid backbone differentiates benorilate from typical salicylates, influencing its pharmacological properties and behavior in biological systems .

Cellular Effects

Given its anti-inflammatory and antipyretic properties , it can be inferred that benorilate likely influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benorilate is a COX inhibitor . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benorilate has a unique molecular structure that incorporates characteristics from both starting compounds .

Dosage Effects in Animal Models

It is known that benorilate is used as an anti-inflammatory and antipyretic medication .

Metabolic Pathways

Benorilate is involved in the COX inhibition pathway . It interacts with cyclooxygenases inhibitors .

Transport and Distribution

It is known that benorilate is an ester-linked codrug of aspirin with paracetamol .

Subcellular Localization

It is known that benorilate is an ester-linked codrug of aspirin with paracetamol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benorylate involves the reaction of acetyl salicoyl chloride with paracetamol. The process typically includes the following steps:

Formation of Acetyl Salicoyl Chloride: Acetylsalicylic acid reacts with dichloromethyl (trichloromethyl) carbonic ester in the presence of a catalyst such as N,N-dimethylformamide to form acetyl salicoyl chloride.

Formation of Benorylate: Acetyl salicoyl chloride then reacts with sodium para-acetaminophenol under the action of a phase transfer catalyst like polyoxyethylene glycol-6000 at room temperature to produce benorylate.

Industrial Production Methods: The industrial production of benorylate follows similar synthetic routes but is optimized for higher productivity and lower environmental impact. The use of solvents like toluene or tetrahydrofuran and phase transfer catalysis ensures a simple process with mild reaction conditions, low production costs, and minimal pollution .

化学反応の分析

反応の種類: ベノリル酸は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: 通常、水または水溶液を穏やかな条件下で使用します。

光分解: 制御された条件下で紫外線にさらします。

生成される主な生成物:

アセトアミノサロール(フェネツアル): 部分的けん化によって生成されます。

光分解生成物: 光分解によって生成されます.

4. 科学研究への応用

ベノリル酸は、次のような科学研究においてさまざまな用途があります。

化学: エステル結合コドラッグとその安定性を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスへの影響とその光分解生成物の潜在的な細胞毒性を調査されています.

類似化合物との比較

Acetylsalicylic Acid (Aspirin): An anti-inflammatory and antipyretic agent.

Paracetamol (Acetaminophen): A widely used analgesic and antipyretic.

Comparison:

Benorylate’s unique combination of acetylsalicylic acid and paracetamol offers a distinct approach to pain and fever management, although its individual components may provide more effective relief when used separately.

特性

IUPAC Name |

(4-acetamidophenyl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJKLNWAOXSSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022649 | |

| Record name | Benorylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5003-48-5 | |

| Record name | Benorylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5003-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benorilate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benorilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benorylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benorilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENORILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the combined effects of acetylsalicylic acid and paracetamol compare to their individual effects?

A1: Research suggests that the combination of acetylsalicylic acid and paracetamol, as seen with Benorilate, may offer several advantages []. These include enhanced analgesic and anti-inflammatory activity, reduced risk of adverse gastrointestinal effects compared to acetylsalicylic acid alone, and a potentially more favorable pharmacokinetic profile compared to acetylsalicylic acid [].

Q2: What is the molecular formula and weight of Benorilate?

A2: Benorilate's molecular formula is C17H15NO5, and its molecular weight is 313.3 g/mol.

Q3: What are some key spectroscopic characteristics of Benorilate?

A3: Several studies employed spectroscopic techniques for Benorilate analysis. For instance, one study used UV spectrophotometry for Benorilate tablet dissolution testing, with a detection wavelength of 240 nm []. Another study employed HPLC with UV detection at 254 nm to identify and quantify Benorilate and its impurities [].

Q4: How stable is Benorilate under different conditions?

A4: Research suggests that Benorilate is susceptible to hydrolysis, particularly in aqueous solutions []. Formulation strategies, such as the use of appropriate excipients and packaging, are crucial to minimize hydrolysis and ensure drug stability.

Q5: What formulation strategies are employed to improve the stability and bioavailability of Benorilate?

A5: Reducing Benorilate particle size has been shown to improve its dissolution rate and potentially enhance its bioavailability []. The use of suspending agents, such as tragacanth, has been explored in the formulation of Benorilate suspensions to enhance stability and prevent settling [].

Q6: What is the pharmacokinetic profile of Benorilate?

A6: Following oral administration, Benorilate is absorbed from the gastrointestinal tract and rapidly hydrolyzed to acetylsalicylic acid and paracetamol []. These metabolites undergo further metabolism, primarily in the liver, and are excreted mainly in the urine.

Q7: Are there any known drug interactions associated with Benorilate?

A7: As Benorilate is metabolized to acetylsalicylic acid and paracetamol, it can potentially interact with drugs that interfere with the metabolism or effects of these compounds [].

Q8: What preclinical models have been used to evaluate the efficacy of Benorilate?

A8: Studies have investigated the anti-inflammatory effects of Benorilate using the cotton pellet-induced granuloma model in rats, demonstrating its ability to suppress inflammatory responses [, ]. Researchers have also used animal models to study the gastrointestinal effects of Benorilate, comparing its safety profile to that of acetylsalicylic acid [].

Q9: What analytical methods are commonly used for the detection and quantification of Benorilate and its metabolites?

A9: Several analytical techniques have been employed to study Benorilate and its metabolites. High-performance liquid chromatography (HPLC) is frequently used for the separation and quantification of Benorilate and its related substances [, ]. Other methods include UV spectrophotometry [] and capillary electrophoresis with chemiluminescence detection [].

Q10: What factors influence the dissolution and solubility of Benorilate?

A10: The dissolution rate of Benorilate tablets has been shown to be affected by factors such as particle size and the presence of surfactants in the dissolution medium [, ].

Q11: What quality control measures are important for Benorilate manufacturing?

A11: Ensuring the quality and consistency of Benorilate drug products is crucial. This includes controlling the particle size of the drug substance, monitoring for impurities during synthesis, and conducting dissolution testing on the finished dosage form [, , ].

Q12: What are some alternative drugs to Benorilate for pain and inflammation?

A12: Other nonsteroidal anti-inflammatory drugs (NSAIDs) are available as alternatives to Benorilate, offering a range of options with different pharmacokinetic and pharmacodynamic profiles [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。